molecular formula C14H14N2O3 B15059978 Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15059978
M. Wt: 258.27 g/mol
InChI Key: IJXAQVARZPSNSH-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and a methyl-substituted phenyl ring (M-tolyl) attached to the pyrazole core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters. One common method includes the reaction of 4-formyl-1-(M-tolyl)hydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and the pyrazole ring are key structural features that contribute to its binding affinity and activity. The compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of an M-tolyl group.

    Ethyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a para-methylphenyl group.

    Ethyl 4-formyl-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ortho-methylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 4-formyl-1-(M-tolyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H11N2O3C_{11}H_{11}N_{2}O_{3}, with a molecular weight of approximately 233.25 g/mol. The compound features a formyl group and a carboxylate moiety, which contribute to its reactivity and biological properties. The synthesis typically involves several steps, including the condensation of substituted phenylhydrazine with diethyl acetylenedicarboxylate, followed by oxidation and further modifications to introduce the M-tolyl group .

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 µg/mL, indicating strong efficacy .

CompoundMIC (µg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Pyrazole DerivativesVariesVarious

Anti-inflammatory Effects

This compound has shown potential in inhibiting inflammatory pathways. Studies suggest that certain derivatives can reduce inflammation comparable to established anti-inflammatory drugs like indomethacin . The mechanism may involve the modulation of cytokine production and inhibition of nitric oxide synthesis in response to inflammatory stimuli.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. Pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. Notably, some derivatives exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity against cancer cells .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation
In a recent study, five pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens. Among them, this compound demonstrated significant inhibition zones, reinforcing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Assessment
Another study assessed the anti-inflammatory effects of various pyrazole derivatives in murine models. The results showed that compounds similar to this compound effectively reduced carrageenan-induced edema in mice, suggesting their utility in treating inflammatory conditions .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(3-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-5-10(2)7-12/h4-9H,3H2,1-2H3

InChI Key

IJXAQVARZPSNSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C

Origin of Product

United States

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